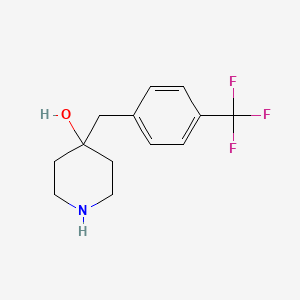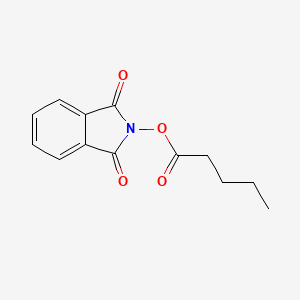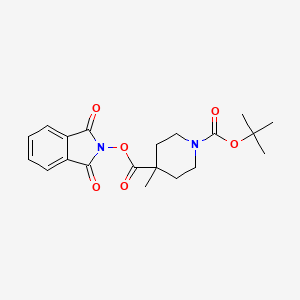
1-(tert-Butyl) 4-(1,3-dioxoisoindolin-2-yl) 4-methylpiperidine-1,4-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-tert-butyl 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 4-methylpiperidine-1,4-dicarboxylate is a complex organic compound that features a piperidine ring substituted with a tert-butyl group and a 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-tert-butyl 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 4-methylpiperidine-1,4-dicarboxylate typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides under basic conditions.
Attachment of the Isoindole Moiety: The isoindole moiety is attached through a condensation reaction with an appropriate isoindole precursor.
Final Assembly: The final compound is assembled through esterification or amidation reactions to introduce the dicarboxylate groups.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions and the employment of continuous flow reactors for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: 1-tert-butyl 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 4-methylpiperidine-1,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-tert-butyl 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 4-methylpiperidine-1,4-dicarboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is employed in the study of enzyme interactions and receptor binding.
Industrial Applications: The compound is used in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of 1-tert-butyl 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 4-methylpiperidine-1,4-dicarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate
- tert-Butyl 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methylpiperidine-1-carboxylate
Uniqueness: 1-tert-butyl 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 4-methylpiperidine-1,4-dicarboxylate is unique due to its specific substitution pattern and the presence of both isoindole and piperidine moieties. This combination imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Eigenschaften
Molekularformel |
C20H24N2O6 |
|---|---|
Molekulargewicht |
388.4 g/mol |
IUPAC-Name |
1-O-tert-butyl 4-O-(1,3-dioxoisoindol-2-yl) 4-methylpiperidine-1,4-dicarboxylate |
InChI |
InChI=1S/C20H24N2O6/c1-19(2,3)27-18(26)21-11-9-20(4,10-12-21)17(25)28-22-15(23)13-7-5-6-8-14(13)16(22)24/h5-8H,9-12H2,1-4H3 |
InChI-Schlüssel |
JIGBXRGVMNETMY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCN(CC1)C(=O)OC(C)(C)C)C(=O)ON2C(=O)C3=CC=CC=C3C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


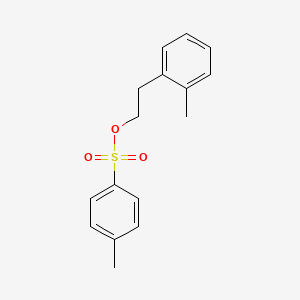
![tert-butylN-{8,8-dimethyl-2-azabicyclo[4.2.0]octan-7-yl}carbamate](/img/structure/B13566067.png)
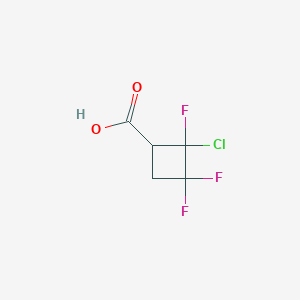

![6-Aminobicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride](/img/structure/B13566083.png)
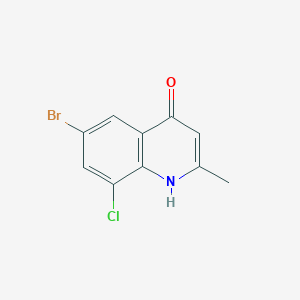
![Methyl 2-methyl-5-propyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13566099.png)
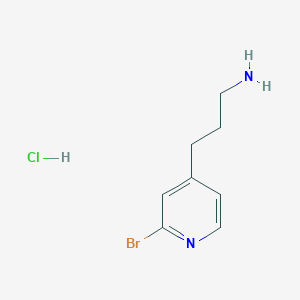

![[4-(2-Aminoethyl)-2-fluorophenyl]methanol](/img/structure/B13566130.png)
![2-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazole-4-carboxylicacid](/img/structure/B13566147.png)

